

# Preclinical Safety and Toxicity Profile of DQP-1105: A Technical Guide

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## Compound of Interest

Compound Name: **dqp-1105**

Cat. No.: **B1230525**

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Disclaimer: This document summarizes publicly available preclinical data for **DQP-1105** and outlines the standard toxicological evaluation framework for a novel small molecule of its class. As of this writing, comprehensive Good Laboratory Practice (GLP) safety and toxicity study reports for **DQP-1105** are not available in the public domain. The experimental protocols described herein are representative of industry-standard and regulatory-guided practices for Investigational New Drug (IND)-enabling studies.

## Introduction

**DQP-1105** is a novel small molecule identified as a selective negative allosteric modulator (NAM) of N-methyl-D-aspartate (NMDA) receptors containing GluN2C and GluN2D subunits.<sup>[1]</sup> <sup>[2]</sup> Its selectivity for these specific subunits presents a promising therapeutic strategy for neurological disorders where their activity is implicated, such as certain forms of epilepsy.<sup>[2]</sup> The progression of such a compound from discovery to clinical trials is contingent on a thorough evaluation of its safety and toxicity profile.

This technical guide provides a summary of the known in vitro pharmacological data for **DQP-1105** and details the requisite preclinical safety and toxicity studies necessary for regulatory submission. It is intended for researchers, scientists, and drug development professionals involved in the advancement of novel therapeutics.

## Pharmacological Profile of DQP-1105

**DQP-1105** acts as a noncompetitive, voltage-independent antagonist of the NMDA receptor.[1] Its mechanism involves binding to an allosteric site, which reduces the channel's response to the binding of agonists glutamate and glycine.[1][3] A key feature of **DQP-1105** is that its inhibitory potency is enhanced in the presence of glutamate, suggesting a glutamate-dependent mechanism of action.[2][4]

The selectivity of **DQP-1105** is a critical aspect of its therapeutic potential and safety profile. On-target toxicity can arise from exaggerated pharmacology, while off-target effects can result from interactions with other receptors. The available data on the inhibitory concentrations (IC<sub>50</sub>) of **DQP-1105** across various receptor subunits are summarized below.

Target Receptor Subunit	IC <sub>50</sub> (μM)	Selectivity Profile	Reference
NMDA Receptors			
GluN1/GluN2D	2.7	High Potency	[2]
GluN1/GluN2C	7.0 - 8.5	High Potency	[2]
GluN1/GluN2A	>200	>50-fold selective	[1][2]
GluN1/GluN2B	>100	>50-fold selective	[1][2]
Other Glutamate Receptors			
AMPA (GluA1)	>150	Low Potency	[1][2]
Kainate (GluK2)	>120	Low Potency	[1][2]

Table 1: Summary of in vitro inhibitory activity of **DQP-1105** on various glutamate receptor subtypes.

## NMDA Receptor Signaling and Modulation

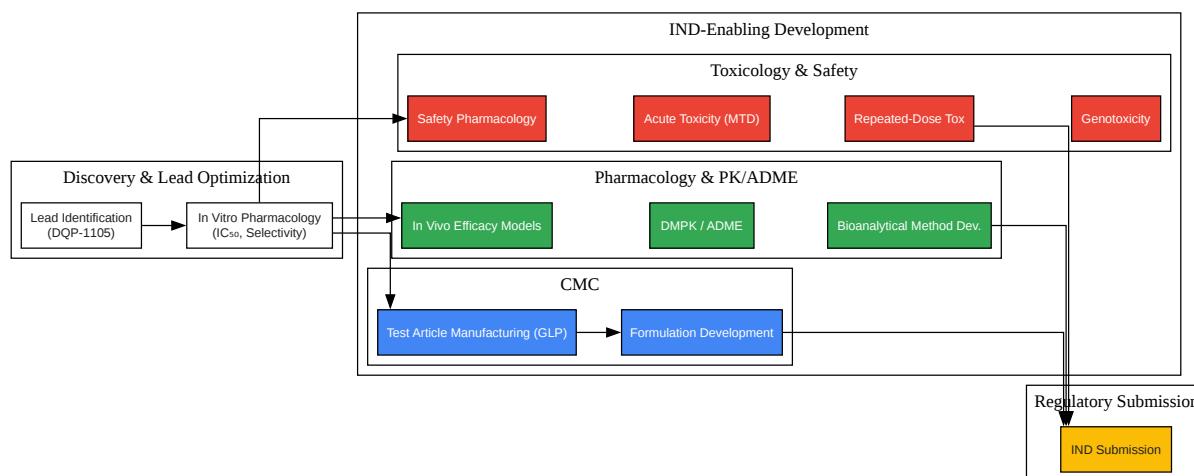
NMDA receptors are ligand-gated ion channels crucial for synaptic plasticity and transmission. They are heterotetramers typically composed of two GluN1 subunits and two GluN2 subunits. Activation requires the binding of both glycine (to GluN1) and glutamate (to GluN2), which

leads to the opening of a calcium-permeable channel. **DQP-1105** modulates this process by binding to a site on the GluN2C/D subunits, thereby reducing ion flux.[1]

**Figure 1:** Signaling pathway of the NMDA receptor modulated by **DQP-1105**.

## Framework for Preclinical Safety Assessment

Any new chemical entity must undergo a rigorous, standardized battery of non-clinical safety studies before it can be administered to humans.[5][6] These IND-enabling studies are designed to identify potential toxicities, determine a safe starting dose for clinical trials, and inform clinical monitoring plans.[7] The general workflow is a multi-stage process involving pharmacology, toxicology, and manufacturing assessments.



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**Figure 2:** General experimental workflow for preclinical drug development.

## Detailed Experimental Protocols for Safety Assessment

The following sections describe standard protocols for the core battery of non-clinical safety studies.

These studies investigate the effects of **DQP-1105** on vital organ functions. The core battery focuses on the central nervous, cardiovascular, and respiratory systems.

- Experimental Protocol:
  - Objective: To identify potential adverse effects on vital physiological functions.
  - Species: Rodent (e.g., Sprague-Dawley rat) and/or non-rodent (e.g., Beagle dog), depending on the test.
  - Test System:
    - Cardiovascular: Conscious, telemetered animals to measure blood pressure, heart rate, and ECG parameters continuously. An in vitro hERG assay is also conducted to assess the risk of QT interval prolongation.
    - Respiratory: Whole-body plethysmography in conscious rodents to measure respiratory rate, tidal volume, and minute volume.
    - Central Nervous System (CNS): A functional observational battery (FOB) or modified Irwin test in rodents to assess behavioral, autonomic, and neuromuscular functions.
  - Dose Levels: A minimum of three dose levels, including a therapeutic dose, a mid-range dose, and a high dose approaching the maximum tolerated dose (MTD), plus a vehicle control.
  - Route of Administration: The intended clinical route. For **DQP-1105**, this would likely be parenteral (e.g., intravenous or intraperitoneal) or oral.
  - Endpoints:

- Cardiovascular: Hemodynamic changes, ECG intervals (PR, QRS, QT/QTc).
- Respiratory: Changes in breathing patterns and volumes.
- CNS: Clinical signs, changes in motor activity, coordination, and reflexes.

These studies are designed to characterize the toxicity profile of **DQP-1105** following single and multiple administrations.

- Experimental Protocol (28-Day Repeated-Dose Study):
  - Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs of toxicity after repeated daily dosing for 28 days.
  - Species: Two mammalian species are required: one rodent (e.g., Wistar rat) and one non-rodent (e.g., Beagle dog).
  - Groups: Typically four groups per sex: a vehicle control group and three dose groups (low, mid, high). A recovery group is often included at the high dose and control levels to assess the reversibility of any findings.
  - Route of Administration: The intended clinical route, administered daily.
  - In-life Observations: Daily clinical observations, weekly body weight and food consumption measurements, ophthalmology exams, and toxicokinetic (TK) blood sampling to correlate exposure with toxicity.
  - Terminal Procedures: At the end of the dosing period, animals are euthanized for comprehensive evaluation.
  - Endpoints:
    - Clinical Pathology: Hematology and clinical chemistry analysis.
    - Anatomic Pathology: Full necropsy, organ weight measurements, and histopathological examination of a comprehensive list of tissues.

Hematology Parameter	Units	Control	Low Dose	Mid Dose	High Dose
Red Blood Cell Count	$10^6/\mu\text{L}$				
Hemoglobin	g/dL				
White Blood Cell Count	$10^3/\mu\text{L}$				
Platelet Count	$10^3/\mu\text{L}$				

Table 2: Example of a data presentation table for hematology endpoints in a repeated-dose toxicity study.

Clinical Chemistry Parameter	Units	Control	Low Dose	Mid Dose	High Dose
Alanine Aminotransferase (ALT)	U/L				
Aspartate Aminotransferase (AST)	U/L				
Blood Urea Nitrogen (BUN)	mg/dL				
Creatinine	mg/dL				

Table 3: Example of a data presentation table for clinical chemistry endpoints, assessing liver and kidney function.

A standard battery of tests is required to assess the potential of **DQP-1105** to cause genetic damage.

- Experimental Protocols:
  - 1. Bacterial Reverse Mutation Test (Ames Test):
    - Objective: To detect gene mutations (point mutations and frameshifts).
    - Test System: Multiple strains of *Salmonella typhimurium* and *Escherichia coli*.
    - Methodology: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to detect mutagenic metabolites.
  - 2. In Vitro Mammalian Cell Cytogenetic Assay:
    - Objective: To detect chromosomal damage.
    - Test System: Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes.
    - Methodology: Cells are exposed to **DQP-1105**, and metaphase cells are analyzed for chromosomal aberrations. Alternatively, an in vitro micronucleus test can be performed.
  - 3. In Vivo Micronucleus Test:
    - Objective: To assess chromosomal damage in a whole animal system.
    - Species: Mouse or rat.
    - Methodology: Animals are treated with **DQP-1105**, and bone marrow or peripheral blood is collected to score the frequency of micronucleated erythrocytes.

## Conclusion

**DQP-1105** is a selective GluN2C/D NMDA receptor negative allosteric modulator with a pharmacological profile that suggests potential therapeutic utility. The publicly available data focuses primarily on its mechanism of action and in vitro activity. For its continued

development, a comprehensive preclinical safety and toxicity program, as outlined in this guide, is mandatory. The results from these IND-enabling studies, including safety pharmacology, repeated-dose toxicity, and genotoxicity, will be essential to characterize its safety profile, establish a safe starting dose for human trials, and ultimately determine its viability as a clinical candidate.

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